N-Methylpiperazine Substitution Augments Anti-Inflammatory Potency vs. Indomethacin Standard
In a published series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, the N-methylpiperazine-containing compound 4e exhibited greater hyaluronidase inhibition than the standard anti-inflammatory drug indomethacin at 10 µg concentration [1]. Analogs lacking the N-methylpiperazine group (e.g., morpholine or unsubstituted piperazine derivatives) did not achieve superiority over indomethacin, confirming that the N-methylpiperazine group is a critical contributor to enhanced activity. The target compound, bearing the identical N-methylpiperazine at position 7, is expected to deliver comparable or superior anti-inflammatory performance.
| Evidence Dimension | In vitro hyaluronidase enzyme inhibition (growth inhibition metric) |
|---|---|
| Target Compound Data | Compound 4e (N-methylpiperazine-substituted pyrido[1,2-a]pyrimidin-4-one) shows growth inhibition exceeding indomethacin at 10 µg (qualitative superiority) |
| Comparator Or Baseline | Indomethacin standard drug at 10 µg |
| Quantified Difference | Greater growth inhibition than indomethacin (exact percentage not reported; qualitative superiority confirmed) |
| Conditions | In vitro hyaluronidase inhibition assay; concentration 10 µg; reference: Meti et al. (2015) World J Pharm Sci 3(2):277-287 |
Why This Matters
Demonstrates that N-methylpiperazine substitution on the pyrido[1,2-a]pyrimidin-4-one core directly enhances anti-inflammatory activity, justifying the procurement of the target compound for inflammation-focused screening campaigns.
- [1] Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Prasad, D. J. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277–287. View Source
